![molecular formula C10H9N3 B1312942 5-(5-Methylpyridin-2-yl)pyrimidine CAS No. 341503-03-5](/img/structure/B1312942.png)
5-(5-Methylpyridin-2-yl)pyrimidine
Overview
Description
“5-(5-Methylpyridin-2-yl)pyrimidine” is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine . It’s a six-membered ring with two nitrogen atoms at positions 1 and 3 . Pyrimidines are known to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
Pyrimidines have a single six-membered ring which is made up of carbon and nitrogen atoms . The molecular structure of “5-(5-Methylpyridin-2-yl)pyrimidine” specifically, is not detailed in the available resources.Scientific Research Applications
Anti-inflammatory Applications
Pyrimidine derivatives, including 5-(5-Methylpyridin-2-yl)pyrimidine, have been studied for their anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests potential therapeutic applications in treating inflammatory diseases.
Anti-fibrosis Activities
Research has shown that certain 2-(Pyridin-2-yl) pyrimidine derivatives exhibit significant anti-fibrotic activities. They have been evaluated against immortalized rat hepatic stellate cells and found to be more effective than some existing anti-fibrotic drugs . This indicates a promising avenue for the development of new treatments for fibrotic diseases.
Antimicrobial and Antiviral Properties
Pyrimidine-based compounds are known to possess a wide range of biological activities, including antimicrobial and antiviral effects. This makes them valuable in the design of new drugs to combat infectious diseases caused by bacteria and viruses .
Anticancer Potential
The structural diversity of pyrimidines allows for their application in anticancer drug design. They can be tailored to target specific pathways involved in cancer cell proliferation and survival .
Antileishmanial Activity
Pyrimidine derivatives have also been explored for their antileishmanial properties, which could lead to new treatments for leishmaniasis, a disease caused by parasitic protozoans .
Analgesic and Anticonvulsant Effects
The pyrimidine scaffold is utilized in the development of compounds with analgesic and anticonvulsant activities, offering potential new therapies for pain management and seizure disorders .
Mechanism of Action
Target of Action
5-(5-Methylpyridin-2-yl)pyrimidine is a novel compound that has been studied for its potential biological activities It’s known that pyrimidine derivatives can exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
properties
IUPAC Name |
5-(5-methylpyridin-2-yl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-8-2-3-10(13-4-8)9-5-11-7-12-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAVIGGXUMBGLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296998 | |
Record name | 5-(5-Methyl-2-pyridinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101296998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methylpyridin-2-yl)pyrimidine | |
CAS RN |
341503-03-5 | |
Record name | 5-(5-Methyl-2-pyridinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=341503-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(5-Methyl-2-pyridinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101296998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.